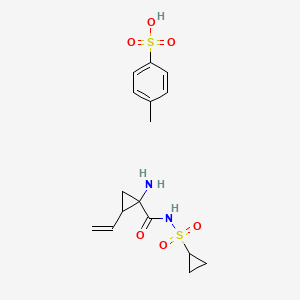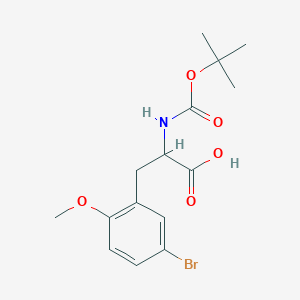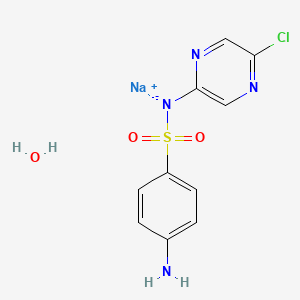
Eprosartan Myslate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eprosartan mesylate is a pharmaceutical compound primarily used for the treatment of hypertensionBy blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, eprosartan mesylate helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eprosartan mesylate can be synthesized through various methods. One common approach involves dissolving or suspending eprosartan in glacial acetic acid, followed by the addition of methanesulfonic acid. The solution is then stirred to obtain eprosartan mesylate in glacial acetic acid. The precipitated solid is filtered to obtain the final product .
Industrial Production Methods: Industrial production of eprosartan mesylate often involves techniques to enhance its solubility and dissolution rate. Methods such as micronization, nanoparticle formation, solubilization with surfactants, and encapsulation with hydrophilic polymeric wall materials are employed to improve its bioavailability .
Analyse Des Réactions Chimiques
Types of Reactions: Eprosartan mesylate primarily undergoes substitution reactions. It is not metabolized by the cytochrome P450 system and is mainly excreted as an unchanged drug .
Common Reagents and Conditions: The synthesis of eprosartan mesylate involves reagents such as glacial acetic acid and methanesulfonic acid. The reaction conditions typically include temperatures ranging from 10°C to 110°C .
Major Products: The primary product of these reactions is eprosartan mesylate itself, which is used in pharmaceutical formulations for the treatment of hypertension .
Applications De Recherche Scientifique
Eprosartan mesylate has a wide range of scientific research applications:
Mécanisme D'action
Eprosartan mesylate exerts its effects by blocking the binding of angiotensin II to the AT1 receptor found in many tissues, such as vascular smooth muscle and the adrenal gland. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, eprosartan mesylate inhibits norepinephrine production, further contributing to blood pressure reduction .
Comparaison Avec Des Composés Similaires
- Losartan
- Valsartan
- Telmisartan
- Olmesartan
Comparison: Eprosartan mesylate is unique among angiotensin II receptor antagonists due to its non-biphenyl, non-tetrazole structure. Studies have shown that eprosartan mesylate has a greater systolic blood pressure reduction compared to losartan and is equally effective as enalapril and telmisartan in managing hypertension . Its favorable efficacy and tolerability make it a valuable option for treating essential hypertension, especially in patients with isolated systolic hypertension .
Propriétés
Formule moléculaire |
C24H28N2O7S2 |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid |
InChI |
InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12-; |
Clé InChI |
DJSLTDBPKHORNY-UWRQUICRSA-N |
SMILES isomérique |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O.CS(=O)(=O)O |
SMILES canonique |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)


![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13399381.png)



![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox](/img/structure/B13399433.png)
![6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid](/img/structure/B13399435.png)

![Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13399458.png)
